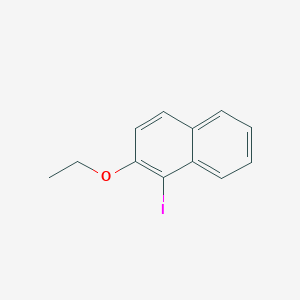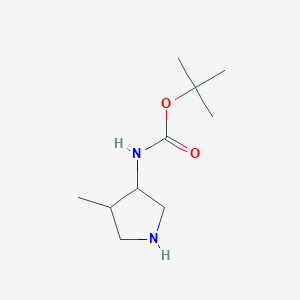
叔丁基(4-甲基吡咯烷-3-基)氨基甲酸酯
描述
“tert-Butyl (4-methylpyrrolidin-3-yl)carbamate” is a chemical compound with the molecular formula C10H20N2O2 and a molecular weight of 200.28 . It is also known by its IUPAC name, tert-butyl 4-methyl-3-pyrrolidinylcarbamate .
Molecular Structure Analysis
The InChI code for “tert-Butyl (4-methylpyrrolidin-3-yl)carbamate” is 1S/C10H20N2O2/c1-7-5-11-6-8(7)12-9(13)14-10(2,3)4/h7-8,11H,5-6H2,1-4H3,(H,12,13) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“tert-Butyl (4-methylpyrrolidin-3-yl)carbamate” is a solid at room temperature . It has a molecular weight of 200.28 . The compound’s InChI code is 1S/C10H20N2O2/c1-7-5-11-6-8(7)12-9(13)14-10(2,3)4/h7-8,11H,5-6H2,1-4H3,(H,12,13) .科学研究应用
Crystal Structure Analysis
Tert-Butyl (4-methylpyrrolidin-3-yl)carbamate derivatives have been studied for their unique crystal structures. For instance, tert-Butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate are part of an isostructural family of compounds linked via bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond involving the same carbonyl group, demonstrating their potential in crystallography and molecular design (Baillargeon et al., 2017).
Hydrogen Bond Analysis
Various carbamate derivatives, including tert-butyl (4-methylpyrrolidin-3-yl)carbamate, have been synthesized and analyzed for their crystallographic properties, emphasizing the interplay of strong and weak hydrogen bonds. These studies provide insights into the molecular environments and interactions of these compounds, useful in the development of new materials and pharmaceuticals (Das et al., 2016).
Synthesis and Drug Intermediates
Tert-Butyl (4-methylpyrrolidin-3-yl)carbamate has been synthesized as an important drug intermediate. An efficient seven-step process was developed for this synthesis from itaconic acid ester, highlighting its role in pharmaceutical manufacturing (Geng Min, 2010).
Enantioselective Synthesis
This compound has been used in the enantioselective synthesis of various chiral substances. The synthesis processes often involve key steps like intramolecular reductive amination, demonstrating the compound's utility in producing chiral building blocks for drug development and other applications (Huanghai Zhou et al., 2019).
安全和危害
属性
IUPAC Name |
tert-butyl N-(4-methylpyrrolidin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-7-5-11-6-8(7)12-9(13)14-10(2,3)4/h7-8,11H,5-6H2,1-4H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKITXDSDJGOXPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC1NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (4-methylpyrrolidin-3-yl)carbamate | |
CAS RN |
107610-73-1 | |
| Record name | rac-tert-butyl N-[(3R,4S)-4-methylpyrrolidin-3-yl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

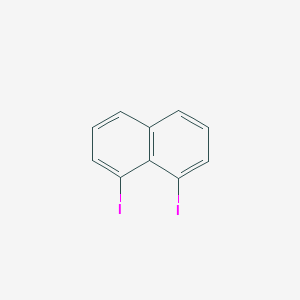
![5-Iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B175173.png)
![(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B175176.png)
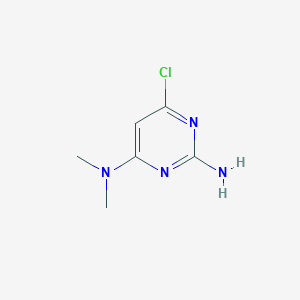
![2-(3-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole](/img/structure/B175178.png)
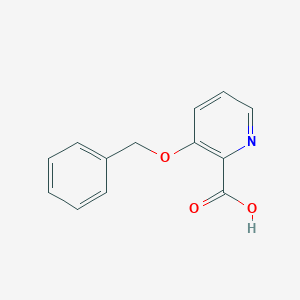
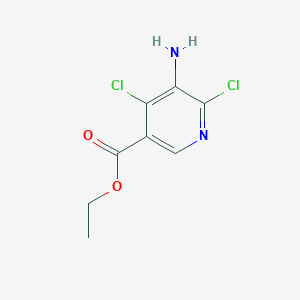

![2-(Benzo[d]oxazol-5-yl)acetic acid](/img/structure/B175193.png)
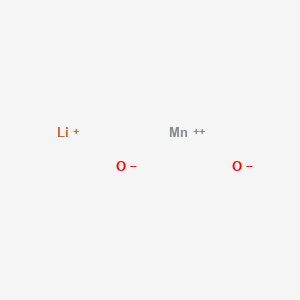
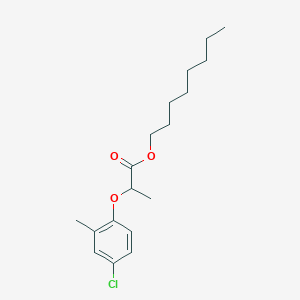
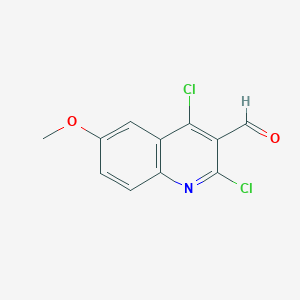
![2-[3-(1H-Imidazol-1-YL)phenyl]-1,3-dioxolane](/img/structure/B175209.png)
